molecular formula C23H26N2O3S B4145260 N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide

N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide

Cat. No.: B4145260
M. Wt: 410.5 g/mol
InChI Key: DXNKRDJJDOSQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the 4-sec-butylphenyl group through a Friedel-Crafts alkylation reaction. The methyl group is then added via a methylation reaction, and finally, the 2-naphthylsulfonyl group is introduced through a sulfonylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-sec-butylphenyl)amino]carbonothioyl}-1-naphthamide
  • N-(4-sec-butylphenyl)-N’-(2-methyl-4-nitrophenyl)thiourea
  • 2-(4-sec-butylphenyl)-N’-(3-methoxy-4-propoxybenzylidene)-4-quinolinecarbohydrazide

Uniqueness

Compared to similar compounds, N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide stands out due to its specific combination of substituents, which confer unique chemical and physical properties

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-4-17(2)18-9-12-21(13-10-18)24-23(26)16-25(3)29(27,28)22-14-11-19-7-5-6-8-20(19)15-22/h5-15,17H,4,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKRDJJDOSQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-N~2~-methyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.